molecular formula C12H25N3 B12607823 Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine CAS No. 885951-11-1

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine

Cat. No.: B12607823
CAS No.: 885951-11-1
M. Wt: 211.35 g/mol
InChI Key: POECPXOPQNDYMB-UHFFFAOYSA-N
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Description

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine (CAS 885951-11-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This complex amine features a hybrid structure incorporating both piperidine and pyrrolidine heterocycles, two scaffolds that are highly prevalent in clinically active drugs . The pyrrolidine ring is a saturated scaffold valued for its sp3-hybridization, which allows for extensive exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . Similarly, piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . This combination makes the compound a versatile intermediate for constructing molecules with potential biological activity. Its primary research application lies in the synthesis of novel compounds for pharmacological screening, particularly in the development of central nervous system (CNS) agents, anticancer therapies, and antibacterial drugs, where such nitrogen-rich heterocycles are commonly explored . The compound is offered with a guaranteed purity of 98% and is supplied with detailed analytical data to ensure consistency and reliability in your research workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,1-dimethyl-3-(pyrrolidin-1-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-13-12(6-5-7-14(2)10-12)11-15-8-3-4-9-15/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POECPXOPQNDYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCN(C1)C)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660705
Record name N,1-Dimethyl-3-[(pyrrolidin-1-yl)methyl]piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-11-1
Record name N,1-Dimethyl-3-[(pyrrolidin-1-yl)methyl]piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis

The initial step in the synthesis involves the preparation of the necessary pyrrolidine and piperidine precursors. Common methods for synthesizing these precursors include:

  • Formation of Pyrrolidine : This can be achieved through cyclization reactions involving amino acids or other nitrogen-containing compounds.

  • Formation of Piperidine : Piperidine derivatives can be synthesized via reductive amination or by cyclization of appropriate ketones or aldehydes with ammonia or primary amines.

Alkylation Reaction

Once the precursors are prepared, an alkylation reaction is performed to introduce the methyl group into the piperidine ring. This is typically done using:

  • Methyl Iodide : A common alkylating agent that reacts with the nucleophilic nitrogen in the piperidine structure.

Detailed Synthetic Route

The detailed synthetic route for this compound can be outlined as follows:

Reductive Amination Process

  • Preparation of Intermediate : The first step involves the formation of an intermediate through reductive amination, where an aldehyde or ketone reacts with a primary amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Formation of this compound : The intermediate is then subjected to further reactions involving:

    • Alkylation
    • Nucleophilic substitution
    • Final purification steps to isolate the desired compound.

Example Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing this compound:

Step Reagent/Condition Description
1 Aldehyde/Ketone + Primary Amine React under acidic conditions to form intermediate
2 Sodium Triacetoxyborohydride Reductive amination to yield intermediate
3 Methyl Iodide Alkylation to introduce methyl group
4 Purification Use chromatography to isolate pure compound

Yield and Purity Optimization

To enhance the yield and purity of this compound, various optimization strategies can be employed:

Catalysts and Reaction Conditions

Utilizing catalysts such as palladium on carbon for hydrogenation steps can improve reaction efficiency. Additionally, controlling temperature and solvent choice (e.g., using dichloromethane) can significantly affect product yield.

Scale-Up Production

For industrial applications, optimizing the reaction scale is crucial. Techniques such as continuous flow synthesis may be employed to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:
Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine has been investigated for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.

2. Anticancer Research:
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, selective inhibitors targeting specific kinases have shown promise in suppressing tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models . The compound's ability to modulate signaling pathways involved in cancer progression could be a valuable area for further research.

Case Studies

Case Study 1: Inhibition of DDR1 Kinase
A study highlighted the development of selective inhibitors against DDR1 kinase, which is implicated in various cancers. Compounds structurally related to this compound were synthesized and tested for their efficacy in inhibiting DDR1, with promising results indicating reduced cell migration and invasion in NSCLC cells .

Case Study 2: Neuroprotective Effects
Another observational study explored the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. These compounds demonstrated the ability to enhance neuronal survival and reduce oxidative stress markers, suggesting potential applications in treating neurodegenerative diseases .

Research Findings

Application AreaFindingsReferences
NeuropharmacologyPotential interactions with dopamine and serotonin receptors
Anticancer ResearchInhibition of DDR1 kinase leading to reduced tumor cell migration
NeuroprotectionEnhanced neuronal survival and reduction of oxidative stress

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs include:

Compound Name Molecular Formula Key Structural Features Pharmacological/Industrial Relevance
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine C₁₅H₂₅N₃ Pyrrolidine + benzyl group + ethylamine chain CNS-targeting agent (inferred)
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine C₁₁H₂₅N₃ Piperidine + isopropyl group + ethylamine chain Intermediate in kinase inhibitor synthesis
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₈N₄ Pyrrolidine + pyridine + dimethylamine Antimicrobial or antiviral potential
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine C₁₂H₂₀N₄ Piperazine + pyridine + dimethylamine Solubility enhancer in drug formulations

Key Observations :

Heterocyclic Diversity: The target compound’s piperidine-pyrrolidine scaffold distinguishes it from pyridine- or pyrazole-based analogs (e.g., ’s pyrazole derivative) . Piperidine-pyrrolidine hybrids often exhibit improved metabolic stability compared to smaller heterocycles.

Pharmacological Implications :

  • Unlike ’s Co(II)/Cu(II) complexes (antimicrobial activity), the target compound lacks metal coordination sites, suggesting divergent applications .
  • The methyl and pyrrolidinylmethyl substituents may improve blood-brain barrier penetration relative to polar groups (e.g., hydroxyl in ’s analogs) .

Synthetic Strategies :

  • Reductive amination () and Buchwald-Hartwig coupling () are common for similar amines . The target compound’s synthesis may require protective group strategies to manage steric hindrance from the 1-methyl group.

Physicochemical Properties
  • Solubility : Tertiary amines like the target compound are typically lipophilic, favoring organic solvents (e.g., dichloromethane in ) . Polar substituents (e.g., hydroxyl in ) increase aqueous solubility but reduce membrane permeability.
  • Stability : Piperidine derivatives are generally stable under acidic conditions, but the pyrrolidine moiety may undergo ring-opening in strong bases .

Biological Activity

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine, also known by its CAS number 885951-11-1, is a nitrogen-containing organic compound that has gained attention for its potential biological activities. This article provides an overview of its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C12H25N3
  • Molecular Weight : 211.35 g/mol
  • Structural Characteristics : The compound features a piperidine ring and a pyrrolidine moiety, which are significant for its biological interactions.

Antibacterial Activity

Research has indicated that compounds containing pyrrolidine and piperidine structures exhibit notable antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on similar pyrrolidine derivatives demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were measured against several pathogens:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that the structural components of this compound may contribute to its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for antifungal activity. Pyrrolidine derivatives have shown promise in inhibiting fungal growth, particularly in clinical isolates.

Research Findings

A comparative analysis of pyrrolidine derivatives revealed that certain modifications in the molecular structure led to enhanced antifungal activity. The results indicated that specific substitutions on the pyrrolidine ring significantly influenced the compound's effectiveness against fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of piperidine derivatives:

CompoundCell LineIC50 (µM)
DDT26MCF-7 (breast cancer)4.289
Control (Olaparib)MCF-72.0

DDT26, a compound structurally related to this compound, showed significant inhibitory activity against breast cancer cells, suggesting that similar compounds could be developed as effective anticancer agents .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds targeting specific receptors involved in cell growth and survival pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

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